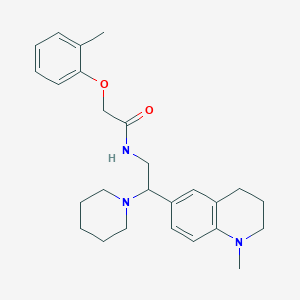

3-(1H-pyrazol-1-yl)pyridine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(1H-pyrazol-1-yl)pyridine hydrochloride” is a compound that belongs to the class of pyrazole-based ligands . Pyrazole-based compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “3-(1H-pyrazol-1-yl)pyridine hydrochloride”, involves various strategies. These methods are systematized according to the method to assemble the pyrazolopyridine system . For instance, some hydrazine-coupled pyrazoles were successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of “3-(1H-pyrazol-1-yl)pyridine hydrochloride” can be analyzed using techniques such as X-ray single crystal structure and DFT calculations .Chemical Reactions Analysis

Pyrazole-bearing compounds, including “3-(1H-pyrazol-1-yl)pyridine hydrochloride”, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1H-pyrazol-1-yl)pyridine hydrochloride” can be analyzed using techniques such as IR spectroscopy and NMR .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Molecules

“3-(1H-pyrazol-1-yl)pyridine hydrochloride” serves as a key intermediate in the synthesis of various biologically active molecules. Its structure is closely related to that of purine bases, which are fundamental components of DNA and RNA. This similarity allows for the creation of analogs that can interact with biological systems in a controlled manner .

Development of Antimicrobial Agents

The pyrazole moiety of “3-(1H-pyrazol-1-yl)pyridine hydrochloride” is known for its antimicrobial properties. Researchers have been exploring its use in designing new microbial agents that can potentially serve as antibiotics or antifungal medications .

Anti-Inflammatory and Analgesic Applications

Compounds derived from “3-(1H-pyrazol-1-yl)pyridine hydrochloride” have shown promise in anti-inflammatory and analgesic applications. Their ability to modulate inflammatory pathways makes them candidates for the development of new pain relief drugs .

Anticancer Research

The pyrazole ring system, including derivatives of “3-(1H-pyrazol-1-yl)pyridine hydrochloride,” has been identified as a scaffold for anticancer drug development. These compounds can be designed to target specific cancer cell lines, offering a pathway to more personalized cancer treatments .

Herbicidal and Pesticidal Formulations

In the agricultural sector, “3-(1H-pyrazol-1-yl)pyridine hydrochloride” derivatives are being investigated for their herbicidal and pesticidal properties. The goal is to develop safer and more effective products to protect crops from pests and weeds .

Chemical Research and Catalysis

This compound is also utilized in chemical research, particularly in catalysis. Its unique structure allows it to act as a ligand, forming complexes with metals that can catalyze various chemical reactions, leading to more efficient and environmentally friendly processes .

Wirkmechanismus

Target of Action

Pyrazole-based compounds are known to interact with various targets such as estrogen receptor alpha, estrogen receptor beta, and alcohol dehydrogenase 1c . These targets play crucial roles in various biological processes, including the regulation of eukaryotic gene expression and cellular proliferation .

Mode of Action

It is known that the addition of hydrogen ions to pyrazoles results in the formation of pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .

Biochemical Pathways

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that these compounds may affect a variety of biochemical pathways related to these diseases.

Result of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that these compounds may have significant molecular and cellular effects related to these diseases.

Safety and Hazards

Zukünftige Richtungen

The future directions of “3-(1H-pyrazol-1-yl)pyridine hydrochloride” research could involve evaluating their catalytic properties in the oxidation reaction of catechol to o-quinone . Furthermore, the hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Eigenschaften

IUPAC Name |

3-pyrazol-1-ylpyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.ClH/c1-3-8(7-9-4-1)11-6-2-5-10-11;/h1-7H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATGLSWOUYLDBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=CC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-pyrazol-1-yl)pyridine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2966652.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2966654.png)

![methyl 4-(7-chloro-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2966657.png)

![Ethyl 6-acetyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2966668.png)